molecular formula C11H10O3 B8022016 Trans-2-benzoyl-cyclopropanecarboxylic acid

Trans-2-benzoyl-cyclopropanecarboxylic acid

Cat. No.: B8022016
M. Wt: 190.19 g/mol
InChI Key: LKZSGYYDOQYLNR-IUCAKERBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trans-2-benzoyl-cyclopropanecarboxylic acid is a chiral compound characterized by the presence of a cyclopropane ring substituted with a benzoyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trans-2-benzoyl-cyclopropanecarboxylic acid typically involves the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates. One common method is the reaction of diazo esters with alkenes to form cyclopropane derivatives, followed by selective transformations of the vinyl and ester groups . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and enantioselectivity.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the desired enantiomeric purity and chemical stability.

Chemical Reactions Analysis

Types of Reactions

Trans-2-benzoyl-cyclopropanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group or other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

Trans-2-benzoyl-cyclopropanecarboxylic acid has several scientific research applications, including:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Trans-2-benzoyl-cyclopropanecarboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s chiral nature allows it to interact selectively with enzymes, receptors, and other biomolecules, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trans-2-benzoyl-cyclopropanecarboxylic acid is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

IUPAC Name

(1S,2S)-2-benzoylcyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c12-10(7-4-2-1-3-5-7)8-6-9(8)11(13)14/h1-5,8-9H,6H2,(H,13,14)/t8-,9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKZSGYYDOQYLNR-IUCAKERBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]1C(=O)O)C(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.